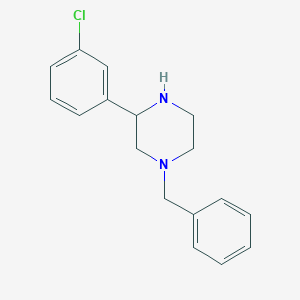

1-Benzyl-3-(3-Chlorphenyl)piperazin

Übersicht

Beschreibung

1-Benzylpiperazine has stimulant and euphoric properties. It is commonly used as a constituent of party pill drugs. It is a potential antidepressant and is an active metabolite of the withdrawn antidepressant drug piberaline . 1-(3-Chlorophenyl)piperazine hydrochloride is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone .

Synthesis Analysis

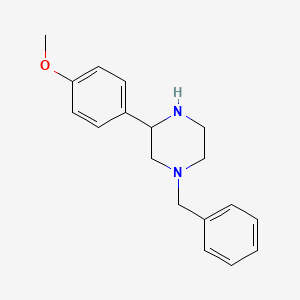

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperazine (BZP) is C11H16N2 with a molecular weight of 176.3 g/mol . The molecular structure of 1-(3-chlorophenyl)piperazine (mCPP) is C10H13ClN2 with a molecular weight of 196.7 g/mol .

Chemical Reactions Analysis

BZP does not give a coloration with Marquis or Scott’s field tests, but does give a positive reaction with Nitroprusside reagent .

Physical And Chemical Properties Analysis

The substituted piperazines are dibasic amines with no stereoisomers. They are synthetic substances. BZP, normally produced commercially as the dihydrochloride (CAS: 5321-63-1), phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines, such as cyclizine (1-diphenyl-methyl-4-methylpiperazine), which have found use as antihistamine/anti-emetic drugs .

Wissenschaftliche Forschungsanwendungen

Neurowissenschaften

1-BCPP wurde auf seine potenziellen Auswirkungen auf das zentrale Nervensystem untersucht. Es ist bekannt, dass es mit Serotoninrezeptoren interagiert, was es für die Untersuchung von Stimmungsstörungen und die Entwicklung von Antidepressiva-Therapien nützlich machen könnte .

Pharmakologie

In der Pharmakologie wird 1-BCPP als Referenzverbindung verwendet, um die Pharmakokinetik und Stoffwechselwege ähnlicher Verbindungen zu verstehen. Seine Interaktionen mit verschiedenen Neurotransmittersystemen sind von besonderem Interesse für die Entwicklung neuer Therapeutika .

Biochemie

Biochemisch dient 1-BCPP als Werkzeug zur Untersuchung der biochemischen Pfade und Rezeptorbindungsprofile in lebenden Organismen. Es hilft, die komplexen Interaktionen zwischen verschiedenen biochemischen Verbindungen im Körper zu verstehen .

Medizinische Chemie

1-BCPP wird in der medizinischen Chemie zur Synthese neuer Verbindungen mit potenziellen therapeutischen Vorteilen eingesetzt. Es dient als Baustein für die Herstellung neuer Moleküle, die als Medikamente für verschiedene gesundheitliche Probleme dienen könnten .

Toxikologie

In der Toxikologie wird 1-BCPP verwendet, um die toxischen Wirkungen von Piperazinderivaten zu untersuchen. Seine Auswirkungen auf verschiedene biologische Systeme helfen bei der Bewertung des Sicherheitsprofils neuer Medikamente .

Analytische Chemie

Analytisch wird 1-BCPP bei der Entwicklung analytischer Methoden wie Chromatographie und Massenspektrometrie eingesetzt. Diese Methoden sind entscheidend für den Nachweis und die Quantifizierung von Piperazinderivaten in biologischen Proben .

Umweltwissenschaften

Die Umweltbelastung von 1-BCPP und seinen Derivaten ist ein weiterer Anwendungsbereich. Die Forschung auf diesem Gebiet konzentriert sich auf die Abbaubarkeit der Verbindung, ihre Persistenz in der Umwelt und potenzielle ökologische Auswirkungen .

Materialwissenschaften

Obwohl es keine traditionelle Anwendung ist, könnten die Eigenschaften von 1-BCPP in der Materialwissenschaft für die Entwicklung funktionaler Materialien genutzt werden, insbesondere für solche, die spezifische molekulare Wechselwirkungen oder Stabilität unter physiologischen Bedingungen erfordern .

Wirkmechanismus

Safety and Hazards

Exposure to 1-Benzyl-3-(3-chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemische Analyse

Biochemical Properties

1-Benzyl-3-(3-chlorophenyl)piperazine plays a significant role in biochemical reactions, particularly as a ligand for various receptors. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been identified as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor This interaction modulates neurotransmitter release and has implications for mood regulation and other neurological functions

Cellular Effects

The effects of 1-Benzyl-3-(3-chlorophenyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Moreover, 1-Benzyl-3-(3-chlorophenyl)piperazine may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing energy production and utilization within cells.

Molecular Mechanism

At the molecular level, 1-Benzyl-3-(3-chlorophenyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for serotonin receptors, particularly the 5-HT2C receptor, leading to receptor activation and subsequent intracellular signaling This activation can result in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzyl-3-(3-chlorophenyl)piperazine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. Preliminary data suggest that prolonged exposure to 1-Benzyl-3-(3-chlorophenyl)piperazine may lead to adaptive changes in receptor expression and signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(3-chlorophenyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as mood regulation and anxiolytic properties . At higher doses, it can induce toxic or adverse effects, including behavioral changes and potential neurotoxicity . Understanding the dosage-dependent effects of 1-Benzyl-3-(3-chlorophenyl)piperazine is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

1-Benzyl-3-(3-chlorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(3-chlorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in different organs.

Subcellular Localization

1-Benzyl-3-(3-chlorophenyl)piperazine exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with intracellular receptors and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell.

Eigenschaften

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHKCEXHUDRRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

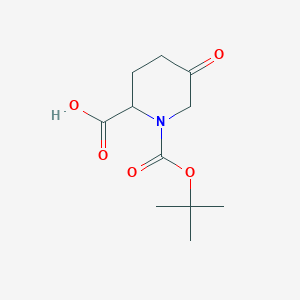

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

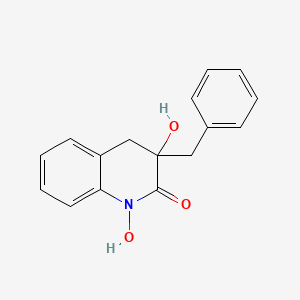

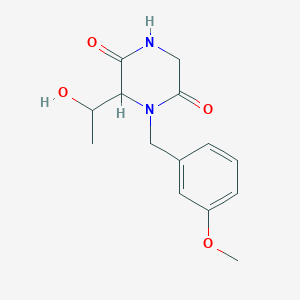

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)

![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)

![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)

![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)